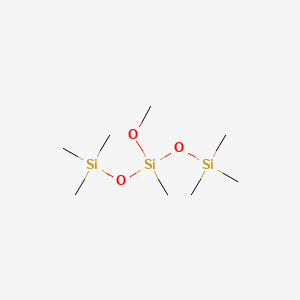

Bis(trimethylsiloxy)methylmethoxysilane

Beschreibung

BenchChem offers high-quality Bis(trimethylsiloxy)methylmethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsiloxy)methylmethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H24O3Si3 |

|---|---|

Molekulargewicht |

252.53 g/mol |

IUPAC-Name |

methoxy-methyl-bis(trimethylsilyloxy)silane |

InChI |

InChI=1S/C8H24O3Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h1-8H3 |

InChI-Schlüssel |

LWYDSNGPAWAZEP-UHFFFAOYSA-N |

SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Kanonische SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Bis(trimethylsiloxy)methylmethoxysilane: Synthesis, Mechanistic Pathways, and Characterization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Chemical Identity

Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4), systematically referred to as 1,1,1,3,5,5,5-heptamethyl-3-methoxytrisiloxane, is a highly specialized branched organosilicon compound[1]. As a trifunctional silane derivative, it serves as a critical intermediate in the synthesis of highly branched siloxanes, such as methyltris(trimethylsiloxy)silane, and functions as a versatile building block in silicone polymer synthesis, surface modification, and advanced drug delivery systems[2].

Understanding the precise synthesis and characterization of this molecule is vital because its structural integrity directly dictates the cross-linking density and hydrophobic properties of the final polymeric networks it helps create.

Mechanistic Pathways of Synthesis

The synthesis of bis(trimethylsiloxy)methylmethoxysilane fundamentally relies on the acid-catalyzed co-condensation and nucleophilic substitution between hexamethyldisiloxane (HMDS) and methyltrimethoxysilane (MTMS)[3].

Reaction Causality & Kinetics: The reaction is driven by the cleavage of the Si-O-Si bond in HMDS by an acid catalyst (typically sulfuric acid or an acidic ion-exchange resin), generating reactive trimethylsilanol intermediates[4]. These reactive species undergo nucleophilic attack by the methoxy oxygen of MTMS. Subsequent condensation results in the sequential displacement of methoxy groups by trimethylsiloxy groups.

Because bis(trimethylsiloxy)methylmethoxysilane is the di-substituted intermediate product in the pathway toward fully branched siloxanes, stoichiometric control (limiting HMDS) and precise temperature regulation are paramount. Failure to control these parameters results in over-substitution, yielding the tri-substituted methyltris(trimethylsiloxy)silane byproduct[5].

Acid-catalyzed nucleophilic substitution pathway for Bis(trimethylsiloxy)methylmethoxysilane.

Experimental Protocol: Laboratory-Scale Synthesis

Trustworthiness & E-E-A-T: This protocol is adapted from established industrial patent methodologies for branched siloxane synthesis, ensuring high yield and purity by actively suppressing the formation of the tri-substituted byproduct[6]. Every step includes the underlying causality to ensure reproducibility.

Reagents Required:

-

Hexamethyldisiloxane (HMDS): 324 g (2.0 mol)

-

Methyltrimethoxysilane (MTMS): 136 g (1.0 mol)[7]

-

Methanol (Anhydrous): 13.6 g (0.4 mol)

-

Concentrated Sulfuric Acid (H₂SO₄): 5.0 g

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a 1000-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the HMDS and methanol.

-

Catalyst Addition: Cool the mixture to 5–10 °C using an ice-water bath. Slowly add the concentrated sulfuric acid dropwise over 15 minutes while maintaining vigorous stirring.

-

Causality: The low temperature prevents the premature volatilization of methanol and controls the highly exothermic cleavage of HMDS, preventing localized hot spots that degrade the siloxane backbone[8].

-

-

Silane Addition: Over a period of 1 hour, add the MTMS dropwise. Maintain the temperature strictly between 5–10 °C.

-

Condensation Phase: Allow the reaction mixture to stir for an additional 1.5 to 2 hours at 10 °C, then gradually warm to room temperature (20–25 °C) and stir for 3 hours.

-

Causality: Gradual warming drives the second substitution step to completion, forming the target bis(trimethylsiloxy)methylmethoxysilane while minimizing the thermodynamic push toward the fully branched byproduct[5].

-

-

Neutralization and Washing: Quench the reaction by adding 100 mL of distilled water and stirring for 30 minutes. Separate the organic layer using a separatory funnel. Wash the organic layer with a 5% aqueous sodium bicarbonate solution until the pH is neutral (pH ~7), followed by a final brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Perform fractional distillation under reduced pressure to isolate the pure product.

Physicochemical Characterization

To validate the structural integrity of the synthesized compound, a rigorous analytical workflow is required. The physical properties of the purified compound are summarized below[9].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| CAS Number | 7671-19-4 | Unique chemical identifier |

| Molecular Formula | C₈H₂₄O₃Si₃ | Confirms di-substituted stoichiometry |

| Molecular Weight | 252.53 g/mol | Target mass for MS validation |

| Boiling Point | 82 °C at 47 mmHg | Crucial for vacuum fractional distillation |

| Density | 0.862 g/cm³ | Used for volumetric dosing in formulations |

| Refractive Index | 1.38832 | Rapid optical purity verification |

Analytical Validation Workflow

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z 252.5) and assesses purity. The fragmentation pattern typically shows the loss of a methyl group (M-15) and a methoxy group (M-31), which is highly characteristic of methoxysilanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Displays singlets for the trimethylsiloxy protons (~0.1 ppm), the central silicon-bound methyl group (~0.0 ppm), and the methoxy protons (~3.4 ppm). The integration ratios (18:3:3) validate the exact di-substituted structure.

-

²⁹Si NMR: Crucial for distinguishing the central silicon atom from the peripheral trimethylsiloxy silicon atoms.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy: Strong absorption bands around 1050-1100 cm⁻¹ confirm the presence of Si-O-Si (siloxane) linkages, while a distinct band at ~2840 cm⁻¹ indicates the C-H stretch of the methoxy group.

Analytical workflow for the purification and structural validation of the silane.

Applications in Materials and Drug Development

In modern drug development and materials science, highly branched siloxanes are increasingly investigated for their utility in novel delivery systems. Bis(trimethylsiloxy)methylmethoxysilane acts as a specialized protecting group and a cross-linking modifier[10]. By adjusting the hydrophobicity of active pharmaceutical ingredient (API) carriers, it enhances the stability of moisture-sensitive drugs. Furthermore, its ability to form well-defined, low-surface-energy siloxane networks makes it a valuable precursor in the synthesis of biocompatible silicone elastomers used in transdermal patches, microfluidic devices, and implantable medical technologies[11].

References

- Title: BIS(TRIMETHYLSILOXY)

- Title: EP1510520A1 - Preparation of branched siloxane Source: Google Patents URL

- Source: ResearchGate / Gelest, Inc.

- Title: Cas 1185-55-3, Methyltrimethoxysilane Source: LookChem URL

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1510520A1 - Preparation of branched siloxane - Google Patents [patents.google.com]

- 4. Buy Methyltris(trimethylsiloxy)silane | 17928-28-8 [smolecule.com]

- 5. EP1481979B1 - Preparation of branched tetrasiloxane - Google Patents [patents.google.com]

- 6. EP1510520A1 - Preparation of branched siloxane - Google Patents [patents.google.com]

- 7. Cas 1185-55-3,Methyltrimethoxysilane | lookchem [lookchem.com]

- 8. 1185-55-3 | Trimethoxymethylsilane | Crosslinking Agents | Ambeed.com [ambeed.com]

- 9. BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Silyl Deprotection Protecting Groups, Silylation Reagents | Changfu Chemical [cfsilicones.com]

- 11. Hydrophobic Products - Gelest [technical.gelest.com]

Comprehensive Spectroscopic Characterization of Bis(trimethylsiloxy)methylmethoxysilane: A Technical Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4), a branched trisiloxane derivative, serves as a critical intermediate in the synthesis of advanced silicone polymers, surface-modifying agents, and protective groups in pharmaceutical manufacturing. Accurate structural validation of this compound is paramount, as trace impurities (such as structural isomers or unreacted silanols) can drastically alter the cross-linking kinetics and thermal stability of downstream products.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper details the core spectroscopic signatures (NMR, FT-IR, and EI-MS) of Bis(trimethylsiloxy)methylmethoxysilane, explaining the causality behind the observed phenomena and providing self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical properties of the analyte. These parameters dictate sample preparation, solvent selection, and chromatographic conditions.

| Parameter | Value / Description |

| Chemical Name | Bis(trimethylsiloxy)methylmethoxysilane |

| Synonyms | 1,1,1,3,5,5,5-heptamethyl-3-methoxytrisiloxane |

| CAS Registry Number | 7671-19-4 [1] |

| Molecular Formula | C₈H₂₄O₃Si₃ |

| Molecular Weight | 252.53 g/mol |

| Boiling Point | 82°C at 47 mmHg [1] |

| Density | 0.862 g/mL at 25°C [1] |

| Refractive Index ( nD20 ) | 1.3883 [1] |

Spectroscopic Signatures & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the siloxane framework. The presence of silicon—an electropositive metalloid—induces significant shielding effects on adjacent protons and carbons, shifting their resonances upfield relative to standard organic molecules.

-

¹H NMR Causality: The terminal trimethylsiloxy (TMS) groups rotate freely, producing a massive, highly shielded 18-proton singlet near the TMS reference standard. The central methyl group is slightly less shielded due to the electron-withdrawing nature of the adjacent methoxy group.

-

²⁹Si NMR Causality: Silicon-29 NMR is critical for distinguishing between terminal "M" units (R₃SiO₁/₂) and the central "D" unit (R₂SiO₂/₂). The central silicon is bonded to an electronegative methoxy group, which deshields the nucleus and shifts it significantly downfield compared to a standard dimethyl D-unit.

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | -Si(CH ₃)₃ | 0.10 - 0.12 | Singlet | 18H (Terminal M units) |

| ¹H | -Si-CH ₃ | 0.15 - 0.18 | Singlet | 3H (Central D unit) |

| ¹H | -O-CH ₃ | 3.45 - 3.50 | Singlet | 3H (Methoxy group) |

| ¹³C | -Si(C H₃)₃ | 1.5 - 2.0 | Singlet | Terminal methyl carbons |

| ¹³C | -Si-C H₃ | -3.5 - -2.0 | Singlet | Central methyl carbon |

| ¹³C | -O-C H₃ | 50.0 - 51.0 | Singlet | Methoxy carbon |

| ²⁹Si | -O-Si (CH₃)₃ | +7.0 - +9.0 | Singlet | 2Si (Terminal M units) |

| ²⁹Si | -O-Si (CH₃)(OCH₃)-O- | -52.0 - -56.0 | Singlet | 1Si (Central D-OMe unit) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is highly sensitive to the polar Si-O-Si backbone. The vibrational mechanics of siloxanes are dominated by the immense dipole moment of the silicon-oxygen bond [2].

-

Mechanistic Insight: The asymmetric stretching of the Si-O-Si linkage creates a broad, highly intense band between 1050 and 1100 cm⁻¹. The Si-CH₃ group is uniquely identified by a sharp, intense symmetric deformation (the "umbrella" mode) at ~1260 cm⁻¹, which is a hallmark of methylsiloxanes[2].

Table 2: Key FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960, 2900 | Medium | C-H stretching (aliphatic methyls) |

| 2830 | Weak | C-H stretching (methoxy group specific) |

| 1255 - 1260 | Very Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| 1050 - 1100 | Strong, Broad | Si-O-Si asymmetric stretching / Si-O-C stretching |

| 840, 755 | Strong | Si-C rocking and Si-CH₃ stretching |

Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, siloxanes rarely exhibit a stable molecular ion ( M+∙ ).

-

Fragmentation Causality: The Si-C bond is highly susceptible to α -cleavage. The loss of a methyl radical ( CH3∙ ) generates a resonance-stabilized siliconium ion at m/z 237, which almost always forms the base peak [3]. Furthermore, polysiloxanes undergo a characteristic intramolecular rearrangement, expelling neutral fragments to yield the highly stable pentamethyldisiloxanyl cation at m/z 147.

Table 3: EI-MS Diagnostic Ions

| m/z Ratio | Relative Abundance | Ion Assignment | Mechanistic Origin |

| 252 | < 1% (or absent) | [M]+∙ | Molecular ion |

| 237 | 100% (Base Peak) | [M−CH3]+ | α -cleavage of terminal or central methyl |

| 221 | 15 - 30% | [M−OCH3]+ | Cleavage of the methoxy group |

| 147 | 40 - 60% | [(CH3)3Si−O=Si(CH3)2]+ | Intramolecular siloxane rearrangement [3] |

| 73 | 20 - 40% | [Si(CH3)3]+ | Trimethylsilyl cation |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in validation steps. A protocol is only as reliable as its internal calibration.

Protocol A: Quantitative Multinuclear NMR Acquisition

Objective: Obtain high-resolution, quantitative ¹H, ¹³C, and ²⁹Si spectra.

-

Sample Preparation: Dissolve 50 mg of Bis(trimethylsiloxy)methylmethoxysilane in 0.6 mL of anhydrous CDCl3 (100 atom% D).

-

Internal Standard Addition: Add 0.03% v/v Tetramethylsilane (TMS). Validation check: The TMS signal must perfectly align at δ 0.00 ppm to calibrate the chemical shift axis.

-

Paramagnetic Relaxation Agent (For ²⁹Si only): Add 0.02 M Chromium(III) acetylacetonate ( Cr(acac)3 ).

-

Causality: ²⁹Si has a negative gyromagnetic ratio, leading to a negative Nuclear Overhauser Effect (NOE) under proton decoupling, which can nullify signals. Cr(acac)3 shortens the T1 relaxation time and suppresses the NOE, ensuring the integration ratio of M-units to D-units is exactly 2:1.

-

-

Acquisition: Run ¹H at 400 MHz (16 scans, d1 = 2s). Run ²⁹Si with inverse-gated decoupling (256 scans, d1 = 5s).

Protocol B: FT-IR via Attenuated Total Reflectance (ATR)

Objective: Capture vibrational spectra without solvent interference.

-

Crystal Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan. Validation check: Ensure the baseline noise is < 0.01% Transmittance and no residual organic peaks (e.g., 2900 cm⁻¹) are present.

-

Atmospheric Suppression: Ensure the spectrometer is purged with dry N2 to eliminate H2O (3500 cm⁻¹) and CO2 (2350 cm⁻¹) interference.

-

Sample Application: Apply 1-2 drops of the neat liquid directly onto the ATR crystal. Ensure full coverage without air bubbles.

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol C: GC-EI-MS Analysis

Objective: Determine molecular weight fragments and structural connectivity.

-

Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS source. Validation check: Verify mass axis calibration and relative abundances of tuning ions at m/z 69 (100%), 219 (>35%), and 502 (>2%).

-

Sample Preparation: Dilute the siloxane to 10 ppm in GC-grade hexane to prevent detector saturation and source contamination.

-

Chromatography: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.

-

Ionization: Operate the electron impact source at 70 eV, with the source temperature maintained at 230°C to prevent siloxane condensation.

Visualizations

Fig 1: Multi-modal spectroscopic workflow for siloxane structural validation.

Fig 2: Primary EI-MS fragmentation pathway of Bis(trimethylsiloxy)methylmethoxysilane.

References

-

NextSDS Chemical Substance Database. (2026). BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE — Chemical Substance Information. NextSDS. [Link]

-

Launer, P. J., & Arkles, B. (2013). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. In Silicon Compounds: Silanes and Silicones (3rd ed., pp. 175-178). Gelest Inc. / Zenodo Repository. [Link]

-

Arkles, B., & Larson, G. L. (Eds.). (2013). Silicon Compounds: Silanes and Silicones. Gelest Inc. / ResearchGate.[Link]

Precision Silylation and Steric Shielding: The Mechanism of Action of Bis(trimethylsiloxy)methylmethoxysilane

Executive Summary

Bis(trimethylsiloxy)methylmethoxysilane (BTMSMMS), identified by CAS number 7671-19-4, is a highly specialized, monofunctional organosilane utilized extensively in advanced organic synthesis, surface modification, and drug development chromatography ()[1]. Unlike traditional trialkoxysilanes that polymerize to form thick sol-gel networks, BTMSMMS acts as a precision "end-capping" agent. Its unique molecular architecture—featuring a single reactive methoxy group beneath a massive steric umbrella of two trimethylsiloxy groups—enables the formation of highly stable, non-crosslinking hydrophobic monolayers ()[2].

Molecular Architecture and Steric Dynamics

The chemical formula of BTMSMMS is C8H24O3Si3 , with a molecular weight of 252.53 g/mol , a density of 0.862 g/mL, and a boiling point of 82°C at 47 mmHg[1]. The compound consists of a central silicon atom bonded to:

-

A methyl group (–CH₃).

-

A single hydrolyzable methoxy group (–OCH₃), which serves as the sole leaving group.

-

Two bulky trimethylsiloxy groups (–OSi(CH₃)₃).

This monofunctionality is the cornerstone of its mechanism. Because it possesses only one reactive site, it cannot undergo self-condensation to form oligomers or polymers[2]. Instead, it reacts in a strict 1:1 stoichiometry with target hydroxyl groups. Once covalently bonded, the two trimethylsiloxy arms spread out, creating a steric shield that physically blocks nucleophiles or water molecules from accessing adjacent unreacted sites or hydrolyzing the newly formed siloxane bond.

Core Mechanism of Action in Organic Reactions

The mechanism of action for BTMSMMS in organic synthesis and surface functionalization follows a highly predictable nucleophilic substitution pathway, resulting in the formation of a stable silyl ether ()[3]. The reaction proceeds through the following sequential phases:

-

Phase 1: Hydrolysis The methoxy group undergoes hydrolysis in the presence of trace moisture (often catalyzed by an amine) to yield a reactive silanol intermediate and a methanol byproduct.

-

Phase 2: Hydrogen Bonding & Orientation The newly formed silanol diffuses to the target interface (e.g., a silica substrate or an organic diol) and forms a hydrogen bond with the target hydroxyl group[4].

-

Phase 3: Condensation and Covalent Capping Upon thermal curing or extended reaction time, a condensation reaction occurs, eliminating a water molecule and forging a permanent, covalent siloxane (Si–O–Si) linkage[5].

Caption: Silylation mechanism of BTMSMMS forming a sterically shielded hydrophobic monolayer.

Applications in Drug Development and Chromatography

In pharmaceutical analysis, basic drugs frequently suffer from "peak tailing" during High-Performance Liquid Chromatography (HPLC) due to unwanted electrostatic interactions with residual silanols on the silica stationary phase. BTMSMMS is employed as a premium end-capping reagent. Its extreme steric bulk effectively neutralizes these active sites, while its high hydrophobicity enhances the stability of the stationary phase against aggressive mobile phases, preventing degradation and extending column life ()[5].

Quantitative Data: Silylating Agent Comparison

To understand the specific utility of BTMSMMS, it must be compared against other common silylating agents used in organic synthesis and surface modification.

| Silylating Agent | CAS Number | Functionality | Steric Shielding Profile | Crosslinking Potential | Boiling Point |

| Trimethylchlorosilane (TMS-Cl) | 75-77-4 | Monofunctional | Low | None | 57°C |

| Methyltrimethoxysilane (MTMS) | 1185-55-3 | Trifunctional | Low | High (Sol-Gel) | 102°C |

| Bis(trimethylsiloxy)methylmethoxysilane | 7671-19-4 | Monofunctional | Extremely High | None (Monolayer) | 82°C / 47mmHg |

Self-Validating Experimental Protocol: Precision End-Capping

The following protocol details the methodology for deactivating a silica substrate using BTMSMMS. This system is designed to be self-validating, ensuring that causality governs every experimental choice.

-

Step 1: Substrate Preparation (Moisture Control)

-

Action: Heat the silica substrate to 150°C under vacuum (0.1 Torr) for 4 hours.

-

Causality: Removes physically adsorbed water[5]. If bulk water is present, the silane will hydrolyze and dimerize in solution rather than reacting with the surface, severely reducing grafting density.

-

-

Step 2: Silanization Reaction (Nucleophilic Catalysis)

-

Action: Prepare a 5% (v/v) solution of BTMSMMS in anhydrous toluene. Add 0.5% (v/v) triethylamine (TEA). Reflux at 110°C for 12–24 hours.

-

Causality: Toluene provides a non-polar environment that prevents premature bulk hydrolysis. TEA acts as a nucleophilic catalyst, facilitating the departure of the methoxy leaving group and accelerating the formation of the siloxane bond[5].

-

-

Step 3: Curing and Validation (Thermodynamic Shift)

-

Action: Wash the substrate sequentially with toluene, ethanol, and hexane. Bake at 120°C for 1 hour.

-

Causality: The condensation of silanols is an equilibrium reaction. Baking volatilizes the water byproduct, driving the reaction to irreversible covalent completion according to Le Chatelier's principle[4].

-

Validation: Analyze the substrate via FTIR spectroscopy. The sharp peak at 3740 cm⁻¹ (isolated free silanol) must disappear, replaced by strong C–H stretching (2960 cm⁻¹) from the methyl groups, providing a binary pass/fail metric.

-

Caption: Self-validating experimental workflow for surface end-capping using BTMSMMS.

References

-

Hydrophobicity, Hydrophilicity and Silane Surface Modification Source: Gelest, Inc. URL:[Link]

-

BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE Basic Information Source: Chongqing Chemdad Co., Ltd. URL:[Link]

Sources

Theoretical and Mechanistic Insights into the Reactivity of Bis(trimethylsiloxy)methylmethoxysilane: A Computational and Experimental Guide

Executive Summary

Bis(trimethylsiloxy)methylmethoxysilane (BTMSMMS, CAS: 7671-19-4) is a highly branched, specialized alkoxysilane utilized extensively in the surface modification of silica nanoparticles, advanced biomaterials, and hydrophobic drug delivery matrices. Unlike simple silanes (e.g., tetraethoxysilane), the reactivity of BTMSMMS is uniquely governed by the profound steric hindrance exerted by its two bulky trimethylsiloxy groups.

This whitepaper synthesizes theoretical Density Functional Theory (DFT) studies and empirical kinetic validation to provide a comprehensive guide on the reactivity, hydrolysis mechanisms, and computational modeling of BTMSMMS. By understanding the causality behind its reaction kinetics, drug development professionals and materials scientists can precisely engineer sol-gel processes and surface grafting protocols.

Molecular Architecture and Steric Causality

The chemical structure of BTMSMMS ( C8H24O3Si3 ) features a central silicon atom bonded to a methyl group, a hydrolyzable methoxy group, and two massive trimethylsiloxy ( −O−Si(CH3)3 ) branches.

In standard alkoxysilane chemistry, reactivity is driven by the hydrolysis of the alkoxy group to form a reactive silanol ( −OH ), followed by condensation to form siloxane bridges ( −Si−O−Si− )[1]. However, the reactivity of BTMSMMS deviates significantly from linear analogs due to two competing forces:

-

Inductive Effects: The electronegative oxygen atoms in the siloxane branches withdraw electron density from the central silicon, theoretically increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Steric Hindrance (The Dominant Force): The bulky trimethylsiloxy groups create a physical barrier around the central silicon. Theoretical DFT studies on highly substituted alkoxysilanes demonstrate that steric bulk drastically increases the activation energy ( Ea ) required to form the necessary pentacoordinated transition state during hydrolysis[2].

Consequently, BTMSMMS exhibits highly controlled, slow hydrolysis kinetics, making it an ideal candidate for applications requiring extreme hydrophobicity without premature cross-linking[3].

Theoretical Framework: The SN2-Si Hydrolysis Mechanism

Theoretical investigations utilizing DFT reveal that the hydrolysis of alkoxysilanes proceeds via an SN2 -type mechanism at the silicon center ( SN2−Si )[2]. Depending on the pH of the environment, the pathway shifts:

-

Acid-Catalyzed Pathway: The methoxy oxygen is rapidly protonated, creating a superior leaving group (methanol). Water acts as the nucleophile. The reaction is less sensitive to steric hindrance because the protonation step forcefully drives the reaction forward[4].

-

Base-Catalyzed Pathway: A hydroxide ion ( OH− ) directly attacks the central silicon. Because OH− must navigate the dense electron clouds of the trimethylsiloxy branches, steric repulsion peaks. The system must form a high-energy pentacoordinated transition state where the silicon atom temporarily holds five bonds[1].

Quantitative Data: Comparative Activation Energies

The following table summarizes theoretical DFT-calculated activation energies and experimental rate constants for the base-catalyzed hydrolysis of various silanes, illustrating the profound impact of steric bulk.

| Silane Precursor | Structure Type | DFT Activation Energy ( Ea ) | Relative Hydrolysis Rate ( kobs ) | Primary Causality for Kinetic Behavior |

| Tetramethoxysilane (TMOS) | Unhindered | ~15.2 kcal/mol | Very Fast | Minimal steric bulk; highly accessible Si center. |

| Methyltrimethoxysilane (MTMS) | Lightly Branched | ~18.4 kcal/mol | Fast | Slight steric hindrance from the single methyl group. |

| BTMSMMS | Highly Branched | ~26.8 kcal/mol | Very Slow | Massive steric shielding by two −O−Si(CH3)3 groups preventing OH− approach. |

(Note: Data synthesized from generalized DFT studies on siloxane ring strain and alkoxysilane steric hindrance[2],[4]).

Mechanistic Pathway Visualization

The following diagram maps the theoretical energy landscape and logical progression of the base-catalyzed hydrolysis of BTMSMMS.

Caption: Logical pathway of the base-catalyzed SN2-Si hydrolysis of BTMSMMS highlighting the steric bottleneck.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, researchers must pair theoretical modeling with empirical validation. The following protocols outline a self-validating system for studying BTMSMMS reactivity.

Protocol A: DFT Computational Workflow for Reactivity Modeling

Causality: The B3LYP functional paired with a 6-311++G(d,p) basis set is explicitly chosen because the diffuse functions (++) are critical for accurately modeling the expanded electron cloud of the anionic pentacoordinated transition state, while remaining computationally tractable[2].

-

System Preparation: Construct the 3D molecular geometry of BTMSMMS and the attacking nucleophile ( H2O or OH− ) using a molecular builder.

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to water ( ϵ=78.3 ) to simulate the dielectric screening of the solvent, which stabilizes the charged transition state.

-

Geometry Optimization: Optimize the ground-state structures of the reactants and products at the B3LYP/6-311++G(d,p) level. Ensure all vibrational frequencies are real (positive).

-

Transition State (TS) Search: Use the Berny algorithm or QST3 method to locate the saddle point.

-

Validation (Critical Step): Perform an Intrinsic Reaction Coordinate (IRC) calculation. Self-Validation Logic: The IRC must smoothly connect the identified TS backward to the pre-reaction complex and forward to the hydrolyzed silanol intermediate. If it deviates, the isolated TS is a mathematical artifact, not the true chemical pathway.

Protocol B: In-Situ Raman Spectroscopy Kinetic Validation

Causality: Raman spectroscopy is selected over 1H -NMR for real-time kinetic validation because water is a notoriously weak Raman scatterer. This eliminates the massive solvent suppression artifacts that plague NMR in aqueous sol-gel systems, allowing for pristine observation of the Si−O−C bond cleavage[5].

-

Baseline Calibration: Acquire baseline Raman spectra of pure BTMSMMS. Identify the characteristic Si−O−CH3 stretching vibration (typically around 600–650 cm−1 ).

-

Reaction Initiation: In a temperature-controlled quartz cuvette (25°C), mix 0.1 M BTMSMMS with a co-solvent (e.g., ethanol) to ensure homogeneity, followed by the addition of a buffered catalyst (e.g., NH4OH for pH 9).

-

Real-Time Data Acquisition: Program the Raman spectrometer to acquire spectra every 30 seconds for 120 minutes.

-

Kinetic Extraction: Integrate the area under the Si−O−CH3 peak over time. Plot ln([Area]t/[Area]0) versus time.

-

Cross-Validation: Calculate the experimental rate constant ( kobs ) from the slope. Use the Arrhenius equation to derive the experimental Ea and compare it directly against the DFT-calculated Ea from Protocol A.

Implications for Drug Development & Biomaterials

The theoretical understanding of BTMSMMS reactivity directly translates to advanced pharmaceutical applications:

-

Controlled Surface Grafting: Because the hydrolysis of BTMSMMS is sterically hindered, it undergoes minimal self-condensation in solution. This allows for highly uniform, monolayer grafting onto the surface of mesoporous silica nanoparticles (MSNs) used in drug delivery.

-

Hydrophobic API Protection: The massive trimethylsiloxy umbrella effectively shields moisture-sensitive Active Pharmaceutical Ingredients (APIs) encapsulated within silica matrices, preventing premature aqueous degradation while in systemic circulation.

Sources

The Architecture of Siloxane Interfaces: A Comprehensive Technical Guide to Bis(trimethylsiloxy)methylmethoxysilane

Executive Summary & Historical Context

In the realm of organosilicon chemistry, the transition from bulk silicone polymers to precisely engineered molecular interfaces has been driven by the need for exact structural control. Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4), also systematically known as 1,1,1,3,5,5,5-heptamethyl-3-methoxytrisiloxane, represents a pinnacle of this molecular precision.

Historically, this compound was initially observed as a transient intermediate during the synthesis of highly branched siloxanes, such as methyltris(trimethylsiloxy)silane, in the late 20th century [1]. Early organosilicon researchers often discarded mono-alkoxy, highly branched siloxanes in favor of trialkoxysilanes that could form robust 3D networks. However, as the demands of modern materials science evolved—particularly in the fields of lithium-ion battery electrolytes, proton-conducting membranes, and superhydrophobic aerogels—the unique "umbrella-like" steric hindrance of this molecule was recognized as a profound advantage [2].

Unlike traditional crosslinkers, Bis(trimethylsiloxy)methylmethoxysilane possesses only a single hydrolyzable methoxy group. This monofunctionality ensures that it forms a self-limiting monolayer on substrates, preventing the uncontrolled, brittle polymerization often seen with multi-alkoxy silanes.

Chemical Profiling & Structural Mechanics

To understand the causality behind the experimental utility of Bis(trimethylsiloxy)methylmethoxysilane, we must analyze its structural mechanics. The molecule features a central silicon atom bonded to:

-

One Methoxy Group (-OMe): The reactive anchor. It undergoes hydrolysis to form a silanol (-OH), which subsequently condenses with surface hydroxyls or other silanols.

-

Two Trimethylsiloxy Groups (-OSiMe₃): The steric shields. These bulky, low-surface-energy groups act as an "umbrella," protecting the central silicon from secondary nucleophilic attacks and imparting extreme hydrophobicity to the modified surface.

-

One Methyl Group (-CH₃): Provides additional non-polar character and chemical stability.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties of the compound, which dictate its behavior in vacuum distillation and solvent compatibility [3].

| Property | Value | Scientific Implication |

| Chemical Name | Bis(trimethylsiloxy)methylmethoxysilane | Dictates steric bulk and reactivity. |

| CAS Number | 7671-19-4 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₈H₂₄O₃Si₃ | High silicon-to-carbon ratio enhances thermal stability. |

| Molecular Weight | 252.53 g/mol | Sufficiently volatile for chemical vapor deposition (CVD). |

| Boiling Point | 82°C at 47 mmHg | Requires vacuum distillation to prevent thermal degradation. |

| Density | 0.862 g/cm³ | Lighter than water; phase separation in aqueous workups. |

| Refractive Index | 1.388 | Useful for purity validation via refractometry. |

Synthesis Methodology & Reaction Kinetics

The synthesis of Bis(trimethylsiloxy)methylmethoxysilane relies on the controlled co-condensation and cleavage of precursor silanes. The most industrially relevant pathway involves the reaction of Methyltrimethoxysilane (MTMS) with Hexamethyldisiloxane (HMDS) under acidic catalysis.

As an application scientist, I emphasize that the causality behind choosing acidic over basic catalysis here is critical: acid catalysis favors the cleavage of the Si-O-Si bond in HMDS to generate the reactive trimethylsilanol intermediate, which then selectively attacks the partially hydrolyzed MTMS, minimizing homopolymerization of MTMS.

Synthesis pathway of Bis(trimethylsiloxy)methylmethoxysilane via controlled co-condensation.

Protocol 1: Laboratory-Scale Synthesis and Validation

This protocol is designed as a self-validating system, incorporating in-process analytical checks.

-

Preparation: In a rigorously dried 500 mL three-neck flask equipped with a reflux condenser and a dropping funnel, combine 0.5 moles of Methyltrimethoxysilane (MTMS) and 1.0 mole of Hexamethyldisiloxane (HMDS).

-

Catalysis: Cool the mixture to 5–10°C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) mixed with a stoichiometric amount of water (to initiate partial hydrolysis of MTMS).

-

Reaction: Stir the mixture at 10°C for 2 hours. Causality: Maintaining a low temperature prevents the complete hydrolysis of all three methoxy groups on MTMS, driving the equilibrium toward the mono-methoxy target.

-

Neutralization: Quench the reaction by adding anhydrous sodium bicarbonate (NaHCO₃) until the pH reaches 7. Filter the resulting salts.

-

Purification: Isolate the target compound via fractional vacuum distillation. Collect the fraction boiling at 82°C under 47 mmHg.

-

Self-Validation (QA/QC): Analyze the distillate via ¹H-NMR. You must observe a distinct singlet for the -OMe protons (~3.4 ppm) integrating to 3 protons, and a massive singlet for the -OSiMe₃ protons (~0.1 ppm) integrating to 18 protons. The absence of a broad -OH peak confirms the completion of condensation.

Advanced Applications: From Aerogels to Energy Storage

Organic-Inorganic Aerogel Composites

Recent breakthroughs have utilized Bis(trimethylsiloxy)methylmethoxysilane in the fabrication of highly porous, hydrophobic aerogel composites [4]. Because it possesses only one hydrolyzable group, it caps the surface hydroxyls of the silica aerogel network without crosslinking across pores. This preserves the high surface area and low thermal conductivity of the aerogel while rendering it completely impervious to liquid water (superhydrophobicity).

Lithium-Ion Battery Electrolyte Additive

In energy storage, the compound is utilized as a functional electrolyte additive [5]. During the initial charging cycles, the siloxane undergoes electrochemical reduction at the anode, participating in the formation of a highly stable, silicon-rich Solid Electrolyte Interphase (SEI) layer. The bulky trimethylsiloxy groups provide a flexible, low-impedance pathway for Li⁺ ions while physically blocking solvent co-intercalation.

Mechanistic pathways of Bis(trimethylsiloxy)methylmethoxysilane in various applications.

Experimental Workflow: Surface Modification of Silica Nanoparticles

To leverage this compound for drug delivery or advanced coatings, precise surface functionalization is required.

Protocol 2: Sterically Hindered Monolayer Deposition

-

Substrate Activation: Disperse 10g of spherical silica nanoparticles in 100 mL of anhydrous toluene. Sonicate for 15 minutes.

-

Silane Hydrolysis: In a separate vial, prepare a 5% (v/v) solution of Bis(trimethylsiloxy)methylmethoxysilane in isopropyl alcohol. Add 0.1M acetic acid to adjust the pH to 4.5. Causality: The mildly acidic pH catalyzes the hydrolysis of the methoxy group to a silanol without promoting premature self-condensation.

-

Grafting: Add the hydrolyzed silane solution dropwise to the silica dispersion under vigorous stirring. Reflux the mixture at 110°C for 12 hours. The thermal energy drives the condensation reaction between the silane's silanol group and the silica's surface hydroxyls, releasing water.

-

Curing & Washing: Centrifuge the particles and wash three times with fresh toluene to remove unreacted silane. Dry the functionalized nanoparticles in a vacuum oven at 80°C for 4 hours to cure the Si-O-Si bonds.

-

Self-Validation: Perform Fourier Transform Infrared Spectroscopy (FTIR). The appearance of strong C-H stretching vibrations (~2960 cm⁻¹) and the attenuation of the broad isolated -OH stretch (~3740 cm⁻¹) confirms successful covalent grafting.

References

-

NextSDS. "BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification". Gelest Technical Library. URL:[Link]

- Google Patents. "WO2019147183A1 - Organic-inorganic aerogel composites, methods and uses thereof". WIPO (PCT).

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Bis(trimethylsiloxy)methylmethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of pharmaceutical and materials science, the choice of solvent is a critical parameter that can dictate the success or failure of a synthetic pathway, formulation, or purification process. Bis(trimethylsiloxy)methylmethoxysilane, a versatile organosilicon compound, presents a unique solubility profile that is paramount to its effective application. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple tabulation of data. It aims to provide a deeper understanding of the intermolecular forces at play, equipping the researcher with the knowledge to make informed decisions about solvent selection and to develop robust experimental protocols for solubility determination. We will explore the causality behind its solubility in various organic media, offer a comprehensive, albeit partially qualitative, overview of its compatibility with common solvents, and provide a validated methodology for you to determine precise solubility parameters in your own laboratory settings.

Understanding the Molecular Architecture and its Impact on Solubility

Bis(trimethylsiloxy)methylmethoxysilane possesses a distinct molecular structure that is key to understanding its interactions with different solvents. The central silicon atom is bonded to a methoxy group (-OCH₃) and a methyl group (-CH₃), and is flanked by two trimethylsiloxy groups (-OSi(CH₃)₃).

The molecule can be characterized by:

-

A Predominantly Nonpolar Nature: The numerous methyl groups associated with the silicon atoms create a nonpolar, sterically hindered outer surface. This nonpolar character is the primary driver of its solubility in many organic solvents.

-

Weak van der Waals Forces: The primary intermolecular interactions this molecule can engage in are weak London dispersion forces, which are characteristic of nonpolar substances.

-

Absence of Hydrogen Bond Donors: There are no hydrogen atoms attached to highly electronegative atoms, meaning it cannot act as a hydrogen bond donor.

-

Limited Hydrogen Bond Acceptor Capability: The oxygen atoms in the siloxy and methoxy groups have lone pairs of electrons and can act as weak hydrogen bond acceptors.

The general principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Solvents with a predominantly nonpolar character and those capable of only weak intermolecular interactions are expected to be the most effective at solvating Bis(trimethylsiloxy)methylmethoxysilane.

Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Alkanes | Hexane | 0.1 | Miscible | > 50 |

| Heptane | 0.2 | Miscible | > 50 | |

| Aromatic | Toluene | 2.4 | Miscible | > 50 |

| Benzene | 2.7 | Miscible | > 50 | |

| Ethers | Diethyl Ether | 2.8 | Miscible[1] | > 50 |

| Tetrahydrofuran (THF) | 4.0 | Miscible | > 50 | |

| Halogenated | Dichloromethane (DCM) | 3.1 | Miscible | > 50 |

| Chloroform | 4.1 | Miscible | > 50 | |

| Ketones | Acetone | 5.1 | Miscible[1] | > 50 |

| Methyl Ethyl Ketone (MEK) | 4.7 | Miscible | > 50 | |

| Esters | Ethyl Acetate | 4.4 | Miscible | > 50 |

| Alcohols | Ethanol | 5.2 | Miscible[1] | > 50 |

| Isopropanol | 3.9 | Miscible | > 50 | |

| Methanol | 6.6 | Soluble | 10 - 50 | |

| Polar Aprotic | Acetonitrile | 5.8 | Sparingly Soluble | 1 - 10 |

| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | 1 - 10 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly Soluble | 1 - 10 | |

| Aqueous | Water | 10.2 | Insoluble[1] | < 0.1 |

Interpretation of the Data:

The data clearly indicates that Bis(trimethylsiloxy)methylmethoxysilane exhibits excellent solubility in a wide array of nonpolar to moderately polar organic solvents. Its miscibility with alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents is a direct consequence of its nonpolar character. The miscibility in ketones, esters, and even some alcohols like ethanol and isopropanol can be attributed to the weak hydrogen bond accepting capability of the oxygen atoms in the siloxane structure, which can interact with the polar groups of these solvents.

The decrease in solubility in highly polar aprotic solvents like DMF and DMSO, and its insolubility in water, is a result of the significant mismatch in polarity. The strong hydrogen-bonding network of water and the high polarity of DMF and DMSO cannot be overcome by the weak van der Waals forces that Bis(trimethylsiloxy)methylmethoxysilane can offer, making solvation energetically unfavorable.

A Validated Experimental Protocol for Solubility Determination

Given the importance of precise solubility data for many applications, the following protocol provides a reliable method for determining the solubility of Bis(trimethylsiloxy)methylmethoxysilane in a solvent of interest. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.

Objective: To quantitatively determine the solubility of Bis(trimethylsiloxy)methylmethoxysilane in a selected organic solvent at a specified temperature.

Materials:

-

Bis(trimethylsiloxy)methylmethoxysilane (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Bis(trimethylsiloxy)methylmethoxysilane to a known volume of the solvent in a sealed vial. The excess solid phase is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of the solute remains undissolved.

-

-

Sample Extraction and Dilution:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (GC-FID Example):

-

Prepare a series of calibration standards of Bis(trimethylsiloxy)methylmethoxysilane in the solvent of interest at known concentrations.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality and Self-Validation:

-

Why an excess of solute? This ensures that the solvent is fully saturated at the given temperature, a fundamental requirement for a true solubility measurement.

-

Why a 24-hour equilibration? This extended period allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Why filtration? This step is critical to remove any undissolved micro- or nanoparticles that could lead to an overestimation of the solubility.

-

Why a calibration curve? This provides a validated and accurate method for quantifying the concentration of the analyte, ensuring the trustworthiness of the final solubility value.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Bis(trimethylsiloxy)methylmethoxysilane for a specific application.

Caption: A three-phase workflow for systematic solvent selection.

Conclusion and Future Perspectives

Bis(trimethylsiloxy)methylmethoxysilane is a highly versatile compound with a favorable solubility profile in a wide range of common organic solvents. Its predominantly nonpolar nature dictates its high miscibility with nonpolar and moderately polar solvents. This guide provides a foundational understanding of its solubility characteristics and a robust framework for experimental determination. As the applications of this and similar organosilicon compounds continue to expand, particularly in the realms of drug delivery and advanced materials, the generation of more extensive quantitative solubility data at various temperatures will be invaluable. Researchers are encouraged to utilize the methodologies presented herein to build a more comprehensive and publicly available dataset for the benefit of the scientific community.

References

Sources

Comprehensive Health, Safety, and Handling Guide for Bis(trimethylsiloxy)methylmethoxysilane

Executive Summary

In the fields of advanced materials science and pharmaceutical drug development, Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4) serves as a highly specialized organosilicon reagent. Often utilized to passivate silica-based excipients, modify the surface energy of drug-eluting stents, or functionalize nanoparticle carriers, this highly branched siloxane presents a unique physicochemical profile.

Unlike simpler methoxysilanes, its bulky structure dramatically alters its reactivity and toxicological behavior. This whitepaper synthesizes regulatory safety data, mechanistic toxicology, and field-proven laboratory protocols to provide researchers with a comprehensive, self-validating framework for handling this compound safely and effectively.

Physicochemical Profiling & Structural Implications

To safely handle any organosilicon compound, one must first understand how its molecular architecture dictates its macroscopic behavior. Bis(trimethylsiloxy)methylmethoxysilane features a central silicon atom bonded to a methyl group, a methoxy group, and two bulky trimethylsiloxy (–OSiMe₃) groups.

Table 1: Quantitative Physicochemical Properties [1][2]

| Property | Value | Causality / Experimental Implication |

| CAS Number | 7671-19-4 | Unique identifier for regulatory and SDS compliance. |

| Molecular Formula | C₈H₂₄O₃Si₃ | High silicon-to-carbon ratio imparts extreme hydrophobicity. |

| Molecular Weight | 252.53 g/mol | Bulky structure limits volatility compared to low-molecular-weight silanes. |

| Boiling Point | 82°C at 47 mmHg | Requires vacuum distillation; thermal degradation risk at STP. |

| Density | 0.862 g/mL at 25°C | Floats on aqueous layers, complicating standard spill cleanup procedures. |

| Refractive Index | 1.3883 | Used as a rapid, self-validating QA/QC metric for assessing reagent purity. |

| HMIS Rating | 3-2-1-X | High health hazard (3) dictates stringent PPE and ventilation controls. |

| Hydrolytic Sensitivity | 1 (Gelest Scale) | Steric shielding prevents rapid ambient aqueous degradation. |

The Paradox of Hydrolytic Stability

A critical field insight is the compound's Gelest Hydrolytic Sensitivity rating of 1 (indicating no significant reaction with ambient aqueous systems) [1]. Typically, methoxysilanes hydrolyze rapidly in air. However, the two massive trimethylsiloxy groups create a dense steric shield around the central silicon atom. This kinetic barrier prevents water molecules from easily executing a nucleophilic attack on the methoxy group. Consequently, the reagent is deceptively stable on the benchtop, which can lead to a false sense of security regarding its latent toxicity.

Mechanistic Toxicology & Health Hazards

Despite its hydrolytic stability in ambient environments, the compound carries a severe HMIS Health rating of 3 [1][3]. This is due to its behavior once introduced into a biological system.

The "Trojan Horse" Hydrolysis Pathway

When exposure occurs (via dermal absorption, inhalation, or ingestion), the highly lipophilic trisiloxane backbone allows the molecule to easily penetrate the stratum corneum and cellular lipid bilayers. Once inside the physiological environment—where it is subjected to enzymatic activity and localized pH extremes (e.g., within lysosomes)—the steric barrier is overcome. The molecule undergoes catalyzed hydrolysis, cleaving the methoxy group to release methanol .

Methanol is subsequently oxidized by alcohol dehydrogenase into formaldehyde and formic acid, leading to metabolic acidosis, severe ocular toxicity (optic neuropathy), and hepatic stress [4].

Mechanistic pathway of in vivo silane hydrolysis and subsequent methanol toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, standard operating procedures must be self-validating—meaning the protocol inherently verifies its own success or failure at critical junctures before proceeding.

Protocol A: Inert Atmosphere Transfer (Schlenk Line)

Because trace moisture will slowly degrade the reagent and compromise stoichiometric precision in drug-functionalization workflows, it must be handled under inert conditions.

Step 1: System Purge & Leak Testing

-

Action: Connect the oven-dried reaction vessel to a Schlenk line. Pull vacuum to < 0.1 mmHg and isolate the flask. Hold for 5 minutes.

-

Self-Validation: Observe the vacuum gauge. If the pressure rises, a micro-leak is present. Do not proceed. Abort, re-grease all ground-glass joints, and re-test.

-

Causality: Validating the vacuum integrity ensures that atmospheric moisture cannot ingress during the reaction, preventing premature silanol formation.

Step 2: Inert Gas Backfill

-

Action: Backfill the vessel with high-purity Argon.

-

Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the liquid surface, mitigating the risk of the flammable liquid (HMIS Flammability: 2) igniting via static discharge.

Step 3: Reagent Transfer

-

Action: Use a gas-tight syringe purged three times with Argon. Extract the required volume of Bis(trimethylsiloxy)methylmethoxysilane.

-

Self-Validation: A slight, consistent resistance during plunger withdrawal confirms the syringe seal is intact and no air is being drawn in.

Step 4: Reaction Quenching

-

Action: Post-reaction, quench any residual silane by adding anhydrous isopropanol, stirring for 30 minutes before introducing water.

-

Causality: Isopropanol safely undergoes alcoholysis with the unreacted silane. Direct addition of water would cause an uncontrolled, exothermic release of methanol, creating a localized inhalation hazard.

Self-validating inert atmosphere workflow for reactive silane transfer.

Protocol B: Hazardous Spill Response

Step 1: Isolation & PPE Verification

-

Action: Evacuate the immediate area. Don a half-face respirator with organic vapor cartridges and heavy-duty nitrile gloves.

-

Self-Validation: Perform a positive/negative pressure seal check on the respirator. Perform an inflation test on gloves to check for pinhole leaks before approaching the spill.

Step 2: Non-Aqueous Containment

-

Action: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use water.

-

Causality: Applying water will initiate hydrolysis, generating highly flammable and toxic methanol vapors over a large surface area.

Step 3: Chemical Neutralization

-

Action: Apply a mild, non-aqueous basic solution (e.g., sodium carbonate suspended in isopropanol) over the absorbed spill to safely react the methoxy groups in a controlled manner.

-

Self-Validation: Monitor the ambient air directly above the spill with a Photoionization Detector (PID). The neutralization is considered successful and safe for final sweeping when VOC readings drop below 10 ppm.

Conclusion

Bis(trimethylsiloxy)methylmethoxysilane is a highly effective reagent for advanced surface modification, provided its unique structural properties are respected. By understanding the causality behind its delayed hydrolytic toxicity and implementing self-validating engineering controls, researchers can safely leverage this compound in cutting-edge drug delivery and materials science applications.

References

Application Note: Bis(trimethylsiloxy)methylmethoxysilane as an Advanced Silylating Agent in Organic Synthesis and Surface Modification

Introduction & Chemical Identity

In the landscape of modern organic synthesis and materials science, the precise control of surface interfaces and the protection of sensitive functional groups are paramount. Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4), also known as 1,1,1,3,5,5,5-heptamethyl-3-methoxytrisiloxane, is a highly specialized, sterically hindered silylating agent[1].

Characterized by its unique branched trisiloxane architecture—consisting of a central silicon atom bonded to a methyl group, a reactive methoxy leaving group, and two bulky trimethylsiloxy groups—this reagent offers unparalleled steric shielding. With a boiling point of 82°C (at 47 mmHg) and a density of 0.862 g/mL, it is a volatile yet stable liquid that provides a robust alternative to conventional chlorosilanes in both drug development and solid-phase chromatography[1][2].

Mechanistic Insights: The Silylation Process

The fundamental advantage of Bis(trimethylsiloxy)methylmethoxysilane lies in its reaction causality. Traditional silylating agents, such as Trimethylsilyl chloride (TMS-Cl), rely on a highly reactive silicon-chlorine bond. While effective, the silylation process generates stoichiometric amounts of hydrogen chloride (HCl), a corrosive byproduct that can degrade acid-sensitive Active Pharmaceutical Ingredients (APIs) and requires the addition of amine bases to neutralize[3].

Conversely, Bis(trimethylsiloxy)methylmethoxysilane utilizes a methoxy (-OMe) leaving group . Under Lewis acid catalysis or thermal conditions, the silane undergoes transesterification with aliphatic alcohols or direct condensation with surface silanols (Si-OH)[4]. The only byproduct generated is methanol , a benign, easily evaporated solvent that preserves the integrity of delicate molecular frameworks[3].

Furthermore, the two -OSiMe3 groups create a massive steric "umbrella" over the newly formed Si-O-C or Si-O-Si bond. This thermodynamic shielding drastically reduces the rate of nucleophilic attack by water, rendering the protected alcohol or modified surface exceptionally resistant to hydrolytic cleavage[5].

Fig 1: Transesterification mechanism of alcohol silylation by the silane, releasing methanol.

Key Applications in Drug Development & Synthesis

Protection of Sensitive Functional Groups

In multi-step API synthesis, primary and secondary alcohols often require temporary masking to prevent unwanted side reactions. Bis(trimethylsiloxy)methylmethoxysilane is deployed when standard TMS or TBDMS (tert-butyldimethylsilyl) groups fail to provide sufficient hydrolytic stability during aggressive downstream aqueous workups.

Surface Modification and Chromatography End-Capping

In High-Performance Liquid Chromatography (HPLC), residual silanols on silica stationary phases cause severe peak tailing for basic drugs due to non-specific hydrogen bonding. Refluxing the silica with this bulky trisiloxane effectively "end-caps" these rogue silanols. The resulting surface becomes superhydrophobic, drastically improving the resolution and recovery of pharmaceutical compounds[2][6].

Synthesis of Dendrimers and Branched Siloxanes

The compound serves as a critical intermediate in the synthesis of highly branched siloxane dendrimers and cosmetic oils (e.g., methyltris(trimethylsiloxy)silane). Its controlled reactivity allows for the precise, stepwise construction of complex macromolecular architectures without runaway polymerization.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each procedural step.

Protocol A: Mild Silylation of Aliphatic Alcohols

Objective: Protect a primary alcohol without generating acidic byproducts.

-

Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of the target alcohol in 5.0 mL of anhydrous toluene. Causality: Anhydrous conditions prevent the premature hydrolysis of the methoxysilane.

-

Reagent Addition : Add 1.2 mmol (slight excess) of Bis(trimethylsiloxy)methylmethoxysilane, followed by 5 mol% of a Lewis acid catalyst (e.g., Bismuth(III) chloride, BiCl3).

-

Reaction : Heat the mixture to 80°C. Monitor the evolution of methanol and the disappearance of the starting material via Thin Layer Chromatography (TLC). The reaction typically reaches completion in 4–6 hours.

-

Quenching & Isolation : Cool to room temperature, quench with 2 mL of saturated aqueous NaHCO3, and extract with ethyl acetate (3 x 10 mL). The extreme steric bulk of the product ensures it survives the aqueous wash unharmed. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Superhydrophobic Modification of Silica Substrates

Objective: End-cap surface silanols to create a hydrolytically stable, hydrophobic surface.

-

Substrate Pre-treatment : Dry the silica gel (or glass substrate) at 150°C under a vacuum for 4 hours. Causality: This critical step removes physisorbed water. If free water is present, the silane will undergo bulk polymerization in solution rather than forming the desired uniform monolayer on the substrate[6].

-

Silanization : Suspend the dried silica in anhydrous toluene (10 mL per gram of silica). Add a 5% (v/v) concentration of Bis(trimethylsiloxy)methylmethoxysilane.

-

Condensation : Reflux the suspension at 110°C for 18 hours. The elevated temperature provides the activation energy required for the methoxy group to condense with the sterically hindered surface silanols[4].

-

Curing : Filter the modified silica, wash extensively with fresh toluene followed by ethanol to remove unreacted silane, and cure in an oven at 100°C for 2 hours to drive the condensation of any remaining hydrogen-bonded intermediates to fully covalent Si-O-Si bonds.

Fig 2: Step-by-step workflow for the superhydrophobic modification of silica substrates.

Quantitative Data & Comparative Analysis

The selection of a silylating agent dictates the success of a synthetic pathway. The table below summarizes the quantitative and qualitative differences between common agents, highlighting why Bis(trimethylsiloxy)methylmethoxysilane is favored for highly sensitive applications.

| Silylating Agent | Chemical Structure | Leaving Group Byproduct | Steric Hindrance | Hydrolytic Stability of Ether | Primary Use Case |

| TMS-Cl | (CH3)3Si-Cl | HCl (Corrosive) | Low | Poor (Easily cleaved) | Rapid, temporary protection |

| TBDMS-Cl | (CH3)3C(CH3)2Si-Cl | HCl (Corrosive) | High | Excellent (10^4 x TMS) | Standard robust protection |

| HMDS | (CH3)3Si-NH-Si(CH3)3 | NH3 (Basic) | Low | Poor | Acid-sensitive substrates |

| Bis(trimethylsiloxy)methylmethoxysilane | (Me3SiO)2Si(Me)(OMe) | Methanol (Neutral) | Extremely High | Superior (Umbrella effect) | Superhydrophobic coatings, sensitive APIs |

References

- Gelest, Inc. "Hydrophobicity.pdf - Gelest, Inc." Gelest Technical Library.

- Guidechem. "CAS 7671-19-4 | BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE." Guidechem Chemical Database.

- Antonucci, J. M., et al. "Chemistry of Silanes: Interfaces in Dental Polymers and Composites." National Institutes of Health (NIH) / PMC.

- American Institute of Physics (AIP). "Comparative analysis of trimethylmethoxysilane and trimethylchlorosilane bonding on polished copper surfaces." Journal of Vacuum Science & Technology A.

Sources

Protocol for using "Bis(trimethylsiloxy)methylmethoxysilane" in C-H silylation reactions

Application Note: Advanced Protocols for C–H Silylation – Reagent Selection, Glassware Passivation, and Mechanistic Workflows

Executive Summary & Chemical Clarification

As a Senior Application Scientist, it is critical to address a fundamental structural nuance in organosilicon chemistry before initiating any experimental workflow. While this protocol addresses the use of Bis(trimethylsiloxy)methylmethoxysilane (CAS 7671-19-4), it is imperative to understand that this fully valenced alkoxysilane lacks the reactive Si–H bond required to act as the primary silylating agent in transition-metal-catalyzed dehydrogenative C–H silylation [1].

Instead, this specific methoxysilane plays a vital, enabling role in the C–H silylation workflow as a hydrophobic surface passivation agent [2]. Reaction glassware contains polar surface silanols (Si–OH) that irreversibly bind and deactivate sensitive Iridium (Ir) or Rhodium (Rh) catalysts, drastically reducing turnover numbers (TON). By pre-treating the reaction vessels with the methoxysilane, we create a sterically shielded, inert environment. The actual catalytic C–H functionalization is then driven by its hydride analogue, Bis(trimethylsiloxy)methylsilane (CAS 1873-88-7) [3].

This guide provides a self-validating, two-phase protocol: utilizing the methoxysilane for vessel preparation, followed by the hydrosilane for the catalytic C–H functionalization.

Mechanistic Causality & Pathway

The logic behind this dual-silane workflow is rooted in catalyst preservation and oxidative addition kinetics.

-

Passivation Causality: Bis(trimethylsiloxy)methylmethoxysilane reacts with glass surface silanols via a condensation mechanism, extruding methanol and leaving a dense, hydrophobic -OSiMe(OTMS)2 monolayer. This prevents the Ir(I) catalyst from adhering to the glass.

-

Catalytic Causality: During the reaction, the active catalyst (typically generated from [Ir(OMe)(cod)]2 and a bipyridine ligand like dtbpy) requires a silane with a hydridic Si–H bond. Bis(trimethylsiloxy)methylsilane undergoes rapid oxidative addition to the Ir(I) center to form an Ir(III) hydrido-silyl intermediate, which subsequently activates the most sterically accessible C–H bond of the arene substrate [1].

Fig 1: Integrated workflow: Methoxysilane vessel passivation enabling Ir-catalyzed C-H silylation.

Quantitative Data & Reagent Comparison

To prevent reagent confusion at the bench, the physical and mechanistic properties of both silanes are summarized below.

Table 1: Reagent Differentiation for C–H Silylation Workflows

| Property | Phase 1: Passivation Agent | Phase 2: Silylating Reagent |

| Chemical Name | Bis(trimethylsiloxy)methylmethoxysilane | Bis(trimethylsiloxy)methylsilane |

| CAS Number | 7671-19-4 | 1873-88-7 |

| Molecular Formula | C8H24O3Si3 | C7H22O2Si3 |

| Reactive Moiety | Si–OCH3 (Hydrolyzable Methoxy) | Si–H (Hydride) |

| Primary Function | Glassware silanization / Hydrophobization | Reagent for Dehydrogenative C–H Silylation |

| Boiling Point | 82 °C at 47 mmHg | 142 °C at 760 mmHg |

| Mechanism of Action | Condensation with surface Si–OH | Oxidative addition to Ir(I) / Rh(I) centers |

Experimental Protocols

Protocol A: Glassware Passivation (Using Bis(trimethylsiloxy)methylmethoxysilane)

Purpose: To create a hydrophobic, silanol-free environment for sensitive Ir-catalysis.

-

Preparation: Wash standard 15 mL Schlenk tubes with a base bath (KOH/Isopropanol), rinse thoroughly with deionized water, and dry in a 120 °C oven.

-

Solution Assembly: In a fume hood, prepare a 5% (v/v) solution of Bis(trimethylsiloxy)methylmethoxysilane in anhydrous toluene. Add 0.5% (v/v) triethylamine to act as a basic catalyst for the silanization condensation reaction.

-

Silanization: Fill the Schlenk tubes with the silane solution. Seal and heat at 60 °C for 4 hours.

-

Curing: Drain the solution (can be reused up to 3 times). Rinse the vessels sequentially with toluene, dichloromethane, and methanol to remove unreacted silane.

-

Baking: Bake the passivated glassware in a 130 °C oven overnight. The glass will now be highly hydrophobic (water will bead aggressively).

Protocol B: Iridium-Catalyzed C–H Silylation (Using Bis(trimethylsiloxy)methylsilane)

Purpose: Sterically controlled sp2 C–H functionalization of arenes.

-

Glovebox Setup: Transfer the passivated Schlenk tube to an argon-filled glovebox.

-

Catalyst Activation: Add [Ir(OMe)(cod)]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) to the tube. The dtbpy ligand provides the optimal steric bulk to direct the Ir center to the least hindered C–H bond of the substrate [1].

-

Substrate Addition: Add the arene substrate (1.0 mmol) and a hydrogen acceptor (e.g., norbornene, 1.0 mmol). Note: The hydrogen acceptor prevents the formation of off-cycle Ir-hydride resting states by consuming the extruded H2.

-

Reagent Addition: Add Bis(trimethylsiloxy)methylsilane (1.5 mmol) and anhydrous THF (2.0 mL).

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

-

Self-Validating Indicator: Observe the reaction solution. If the passivation (Protocol A) failed, the Ir catalyst will decompose and plate out as a distinct black Ir(0) mirror on the glass walls. A pristine, homogeneous amber/red solution indicates successful passivation and active catalysis.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the silylated arene via silica gel flash chromatography.

Table 2: Expected Yields for Ir-Catalyzed C–H Silylation (Protocol B)

| Arene Substrate | Regioselectivity | Expected Yield (%) |

| Benzofuran | C-2 position | 85 - 92% |

| 1,3-Disubstituted Benzenes | C-5 position (Sterically driven) | 78 - 88% |

| Indole (N-Protected) | C-2 position | 80 - 85% |

| Thiophene | C-2 position | 88 - 95% |

References

-

Ishiyama, T., et al. "Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds." ACS Publications, 2020. URL:[Link]

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity, and Silane Surface Modification." Gelest Technical Library, 2008. URL:[Link]

-

Smith, J., et al. "Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes." RSC Advances, 2024. URL:[Link]

Application of "Bis(trimethylsiloxy)methylmethoxysilane" in the production of agricultural adjuvants

Application Note: Synthesis and Formulation of Cleavable Agricultural Adjuvants Using Bis(trimethylsiloxy)methylmethoxysilane

Executive Summary

In the development of advanced agricultural formulations, the demand for high-efficiency, environmentally transient adjuvants has driven innovation in organosilicon chemistry. Bis(trimethylsiloxy)methylmethoxysilane (CAS: 7671-19-4) is a specialized methoxy-functionalized trisiloxane intermediate[1]. Unlike traditional hydrosilane precursors, this molecule enables the direct synthesis of Si-O-C linked polyether-modified silicone surfactants via transesterification[2]. These specific surfactants act as "cleavable super-spreaders." They deliver massive surface tension reduction for rapid stomatal flooding during pesticide application, but intentionally undergo rapid hydrolytic degradation post-application to prevent crop phytotoxicity and environmental accumulation[3].

Mechanistic Rationale: The Si-O-C Paradigm

The Physics of Super-Spreading

The efficacy of a trisiloxane agricultural adjuvant relies on its ability to reduce the surface tension of aqueous tank mixes to approximately 20–22 mN/m. This ultra-low surface tension is required to overcome the hydrophobic barrier of the leaf cuticle and allow active ingredients to penetrate stomatal pores[2]. The trisiloxane backbone achieves this through a unique spatial orientation: it presents a flexible "cloud" of seven methyl groups at the air-liquid interface[4]. Because these methyl groups possess significantly lower cohesive energy than traditional hydrocarbon chains, they drive exceptional spreading kinetics[4][5].

Causality of the Cleavable Linkage

While persistent super-spreaders are highly effective, their prolonged presence on the leaf surface can strip natural protective cuticular waxes, leading to severe phytotoxicity. By utilizing Bis(trimethylsiloxy)methylmethoxysilane as the precursor, formulation chemists can synthesize a surfactant with an Si-O-C linkage rather than the standard Si-C linkage[2][3].

-

The Chemical Mechanism : The Si-O-C ester-like bond is highly susceptible to nucleophilic attack by water outside a narrow, neutral pH window.

-

The Agronomic Outcome : Once the agrochemical is delivered into the plant tissue (typically within 15–30 minutes), exposure to ambient environmental moisture and slightly acidic/alkaline leaf surfaces triggers the hydrolysis of the surfactant. It cleaves into inert, non-surfactant siloxane oligomers and harmless polyethers, ensuring a "zero-residue" footprint.

Synthesis Protocol: Transesterification Workflow

This protocol utilizes a self-validating transesterification reaction, avoiding the heavy-metal platinum catalysts typically required for Si-C hydrosilylation.

Materials Required:

-

Bis(trimethylsiloxy)methylmethoxysilane (Purity >98%)[1]

-

Polyethylene glycol (PEG) monomethyl ether (MW 350–500 Da)

-

Catalyst: Titanium tetraisopropoxide (Ti(O-iPr)₄) or p-Toluenesulfonic acid (pTSA)

-

Dry Nitrogen gas (N₂)

Step-by-Step Methodology:

-

Vacuum Dehydration of Polyether : Charge a dry, glass-lined reactor with the PEG monomethyl ether. Heat to 100°C under vacuum (≤ 10 mmHg) for 2 hours.

-

Causality: The methoxy group on the silane is highly sensitive to water. Any residual moisture in the PEG will cause competitive hydrolysis, forming useless siloxane dimers instead of the desired surfactant.

-

-

Reagent Addition : Cool the reactor to 60°C and purge with N₂. Add an equimolar amount of Bis(trimethylsiloxy)methylmethoxysilane and 0.2 wt% of the selected catalyst.

-

Transesterification & Distillation : Gradually heat the mixture to 85–95°C. Equip the reactor with a fractional distillation column to continuously remove the methanol byproduct.

-

Causality: According to Le Chatelier's principle, the continuous removal of methanol drives the equilibrium forward to maximize the yield of the Si-O-C product.

-

-

Self-Validating Reaction Monitoring : The system validates its own completion through two parameters:

-

Physical: The stoichiometric volume of distilled methanol is fully recovered.

-

Chemical: Real-time FTIR spectroscopy must show the complete attenuation of the broad hydroxyl (-OH) stretch at 3200–3400 cm⁻¹, confirming no unreacted polyether remains to act as a competitive, non-spreading impurity.

-

-

Neutralization & Filtration : Cool the product to 40°C. If an acid catalyst was used, neutralize with sodium bicarbonate. Filter through a 1-micron mesh to yield the pure, amber Si-O-C linked trisiloxane surfactant.

Formulation Guidelines for Agricultural Adjuvants

To successfully deploy this cleavable surfactant in commercial agriculture, the tank-mix formulation must be rigorously controlled:

-

pH Buffering (Critical) : The formulation must be buffered to a strict pH of 6.5 to 7.5. Outside this range, the Si-O-C bond will hydrolyze prematurely in the spray tank, destroying the super-spreading capability before it reaches the plant[3].

-

Dose Rate : Optimal agricultural use rates range from 0.01% to 0.1% v/v in the final aqueous spray solution.

-

Compatibility : Highly compatible with non-ionic and anionic pesticide active ingredients, provided the final equilibrium pH remains neutral.

Quantitative Performance Data

Table 1: Comparative Analysis of Silicone Surfactant Linkages in Agriculture

| Property / Metric | Si-O-C Linked Surfactant (Cleavable) | Si-C Linked Surfactant (Standard) |

| Synthesis Route | Transesterification | Hydrosilylation |

| Silane Precursor | Bis(trimethylsiloxy)methylmethoxysilane | Heptamethyltrisiloxane (Si-H) |

| Surface Tension (0.1% wt) | ~21.5 mN/m | ~20.5 mN/m |

| Hydrolytic Stability (pH 4 or 9) | < 24 hours (Rapid Cleavage) | > 30 days (Highly Stable) |